

# In vitro characterization of Fumagilin-105

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Compound of Interest					
Compound Name:	Fumagilin-105				
Cat. No.:	B15623099	Get Quote			

An In-Depth Technical Guide to the In Vitro Characterization of Fumagillin and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "**Fumagilin-105**" was not identified in the available scientific literature. This guide focuses on the well-characterized anti-angiogenic compound Fumagillin and its potent synthetic analog, TNP-470 (also known as AGM-1470), which are central to research in this area.

# **Executive Summary**

Fumagillin is a naturally occurring mycotoxin that demonstrates potent anti-angiogenic properties by selectively targeting and inhibiting Methionine Aminopeptidase-2 (MetAP-2).[1][2] This irreversible inhibition disrupts endothelial cell proliferation, a critical step in the formation of new blood vessels.[3] This technical guide provides a comprehensive overview of the in vitro characterization of fumagillin and its analog TNP-470, including quantitative data on their biological activity, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.

### **Mechanism of Action**

The primary mechanism of action for fumagillin and its derivatives is the irreversible covalent inhibition of the MetAP-2 enzyme.[1] The epoxide ring of fumagillin forms a covalent bond with a specific histidine residue (His-231) in the active site of MetAP-2, leading to its permanent inactivation.[4][5] MetAP-2 is responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation.[4] Inhibition of MetAP-2 leads to a cytostatic G1



phase cell cycle arrest specifically in endothelial cells, thereby preventing their proliferation and halting angiogenesis.[3] This targeted action makes MetAP-2 an attractive target for anti-cancer therapies.[6]

# **Quantitative Data: Biological Activity**

The potency of fumagillin and TNP-470 has been evaluated across various enzymatic and cell-based assays. TNP-470 is notably more potent than its parent compound, fumagillin, in inhibiting endothelial cell proliferation.

**Table 1: Inhibition of Endothelial Cell Proliferation** 

Compound	Cell Line	Assay Type	IC50 Value	Citation(s)
TNP-470	Human Umbilical Vein Endothelial (HUVE)	Cell Growth Inhibition	15 pg/mL	[7][8]
TNP-470	Human Umbilical Vein Endothelial (HUVE)	DNA Synthesis Inhibition	~0.2 x 10 <sup>-10</sup> M (~0.08 ng/mL)	[9]
TNP-470	A549 (Pulmonary Adenocarcinoma )	Cell Growth Inhibition	~1 μg/mL	[10]
Fumagillin	Human Umbilical Vein Endothelial (HUVE)	Cell Proliferation	Low nM concentration	[11]
Fumagillin	Entamoeba histolytica	Growth Inhibition	69.0 ± 1.3 nM	[12]

Note: IC50 values can vary significantly based on specific experimental conditions, including cell passage number, serum concentration, and incubation time.

### **Table 2: MetAP-2 Enzyme Inhibition**

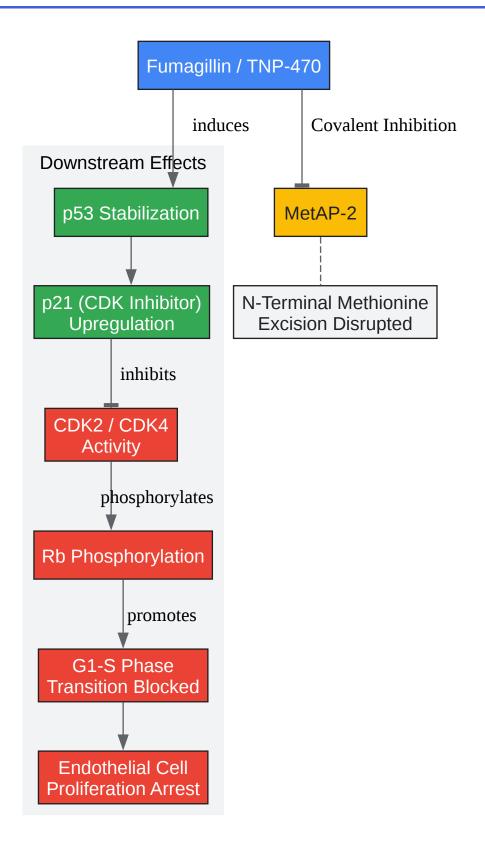


Compound	Enzyme Source	Assay Type	Value (Ki)	Citation(s)
Fumagillin	Entamoeba histolytica	Enzyme Kinetics	60 ± 33 nM	[13]
Fumagillin Analogues	Recombinant Human MetAP-2	Enzymatic Assay	Low nM IC50 values	[6]

# Signaling Pathways and Experimental Workflows Signaling Pathway of MetAP-2 Inhibition

Fumagillin's inhibition of MetAP-2 initiates a cascade that leads to G1 cell cycle arrest in endothelial cells. This involves the p53 and p21 pathways and results in the inhibition of cyclin-dependent kinases (CDKs) and the prevention of Retinoblastoma (Rb) protein phosphorylation.





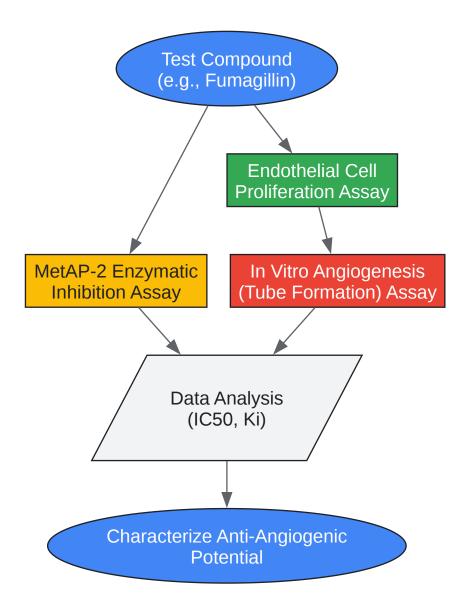
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Fumagillin's primary mechanism of action.



# **Experimental Workflow: In Vitro Characterization**

A typical workflow for the in vitro characterization of a potential MetAP-2 inhibitor involves a series of assays to confirm enzymatic inhibition, anti-proliferative effects, and anti-angiogenic activity.



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Workflow for in vitro characterization.

# Detailed Experimental Protocols MetAP-2 Enzyme Inhibition Assay

### Foundational & Exploratory



This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MetAP-2.

#### Materials:

- Recombinant human MetAP-2 enzyme
- MetAP-2 substrate (e.g., Met-Gly-Pro-AMC or L-Met-pNA)
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl<sub>2</sub>, pH 7.5[4]
- Test compound (Fumagillin) and control (DMSO)
- 96-well or 384-well microplates (black, clear bottom for fluorescent assays)
- Plate reader (fluorometric or spectrophotometric)

#### Procedure:

- Compound Preparation: Prepare a serial dilution of fumagillin in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
- Enzyme Incubation: In a microplate, add 1 nM of recombinant MetAP-2 to each well containing either the test compound or DMSO vehicle control.[14]
- Incubate the plate for 60 minutes at 4°C to allow for the covalent binding of fumagillin to the enzyme.[14]
- Reaction Initiation: Warm the plate to 37°C. Initiate the enzymatic reaction by adding the MetAP-2 substrate to each well.
- Signal Detection: Immediately begin measuring the fluorescent or colorimetric signal at regular intervals for 20-30 minutes at 37°C.
- Data Analysis: Determine the reaction rate (V) for each concentration of the inhibitor. Plot the
  percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model
  to calculate the IC50 value.



# **Endothelial Cell Proliferation Assay**

This assay measures the effect of fumagillin on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

#### Materials:

- HUVECs (low passage number, P2-P5)
- Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS)
- Test compound (Fumagillin)
- Cell proliferation detection reagent (e.g., BrdU or <sup>3</sup>H-Thymidine for incorporation assays;
   CellTiter-Glo® for viability)
- 96-well clear tissue culture plates
- Incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO<sub>2</sub> incubator.
- Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of fumagillin or vehicle control.
- Incubation: Incubate the cells for 24-72 hours.
- Proliferation Measurement (Thymidine Incorporation Example):
  - Add <sup>3</sup>H-Thymidine to each well and incubate for an additional 4-6 hours to allow for incorporation into the DNA of proliferating cells.
  - Wash the cells with PBS to remove unincorporated thymidine.
  - Lyse the cells and transfer the lysate to a scintillation vial.



- Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Normalize the data to the vehicle control. Plot the percentage of proliferation versus fumagillin concentration to determine the IC50 value.

# In Vitro Angiogenesis (Tube Formation) Assay

This assay models the three-dimensional reorganization of endothelial cells into capillary-like structures.

#### Materials:

- HUVECs
- Basement Membrane Extract (BME), such as Matrigel® or Geltrex™
- Endothelial cell basal medium (serum-free)
- Test compound (Fumagillin)
- 96-well tissue culture plates (pre-chilled)
- Inverted microscope with imaging capabilities

#### Procedure:

- Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, add 50-100 μL of BME to each well of a 96-well plate.[15] Ensure the entire surface is covered.
- Gel Solidification: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify into a gel.[15][16]
- Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of fumagillin or vehicle control. A recommended cell density is 3.5– 4.5 × 10<sup>4</sup> cells per 200 μL.[15]
- Cell Seeding: Carefully add the cell suspension on top of the solidified BME gel.



- Incubation: Incubate the plate at 37°C with 5% CO<sub>2</sub> for 4-18 hours. Tube formation typically begins within a few hours.[16]
- Imaging and Quantification:
  - Image the tube network in each well using an inverted microscope.
  - Quantify the degree of angiogenesis by measuring parameters such as total tube length, number of nodes, and number of loops using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).
- Data Analysis: Compare the quantitative parameters from fumagillin-treated wells to the vehicle control to determine the inhibitory effect on tube formation.

### Conclusion

Fumagillin and its analog TNP-470 are potent inhibitors of angiogenesis, acting through the specific and irreversible inhibition of MetAP-2. The in vitro assays detailed in this guide—enzymatic inhibition, cell proliferation, and tube formation—provide a robust framework for characterizing these compounds and screening for novel MetAP-2 inhibitors. The quantitative data and pathway information presented underscore the therapeutic potential of targeting this pathway for diseases driven by pathological angiogenesis.

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### Foundational & Exploratory





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